4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves the condensation reaction between 4-[(E)-[(2-Ethylphenyl)imino]methyl]phenol and 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and carbonyl derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of nitro groups allows for electron-withdrawing effects, which can influence the compound’s reactivity and binding affinity. Additionally, the Schiff base moiety can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate: A Schiff base ester with similar structural features but different functional groups.
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base compound with a hydroxyl group instead of a nitro group.
Uniqueness
4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of both nitro groups and a Schiff base moietyThe nitro groups enhance its electron-withdrawing capability, while the Schiff base moiety allows for coordination with metal ions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C22H17N3O6 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4-[(2-ethylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H17N3O6/c1-2-16-5-3-4-6-21(16)23-14-15-7-9-20(10-8-15)31-22(26)17-11-18(24(27)28)13-19(12-17)25(29)30/h3-14H,2H2,1H3 |
InChI Key |
VNPOGFCGTOXJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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